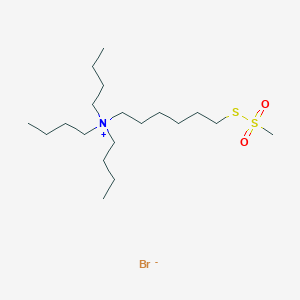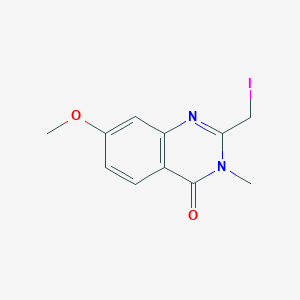![molecular formula C19H20O2 B13852314 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl- CAS No. 55846-72-5](/img/structure/B13852314.png)
1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propane-1,3-dione moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-tert-butylbenzoyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products.
化学反应分析
1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
科学研究应用
1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s potential pharmacological properties are being investigated for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit or activate enzymes by binding to their active sites. This interaction can alter the enzyme’s activity and affect various biochemical pathways.
The molecular targets and pathways involved in the compound’s mechanism of action are subjects of ongoing research. Understanding these interactions can provide insights into the compound’s potential therapeutic applications and guide the development of new drugs.
相似化合物的比较
1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound has a similar tert-butyl group attached to a phenyl ring but lacks the propane-1,3-dione moiety.
4-tert-Butylbenzaldehyde: This compound contains a tert-butyl group and an aldehyde functional group attached to a phenyl ring. It is used as an intermediate in organic synthesis.
The uniqueness of 1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
55846-72-5 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)16-11-9-15(10-12-16)18(21)13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI 键 |
QBBWRDHCVMNONP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


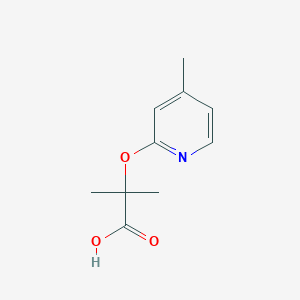
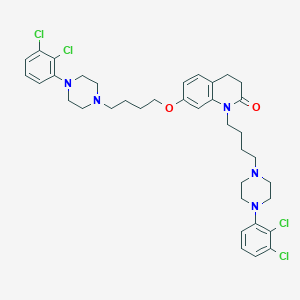
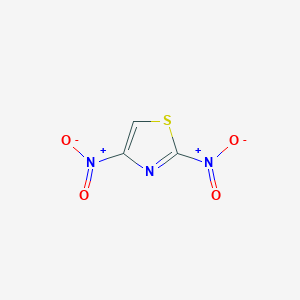
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
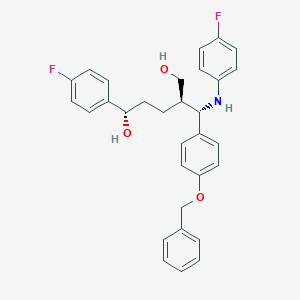


![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
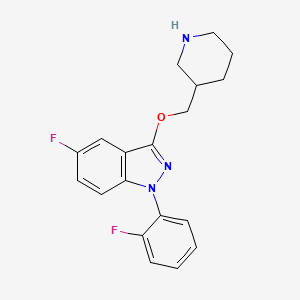
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
